molecular formula C17H18N2O3S B2735223 N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide CAS No. 921836-38-6

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

Cat. No.: B2735223
CAS No.: 921836-38-6
M. Wt: 330.4
InChI Key: OVJGFMLGYXNPLV-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, combining an isatin (2-oxoindoline) core with a benzenesulfonamide group. The presence of the sulfonamide moiety is a key feature, as this functional group is widely recognized for its ability to inhibit carbonic anhydrase (CA) enzymes . Certain CA isoforms, like the tumor-associated hCA IX, are attractive targets in anticancer drug development . The 2-oxoindolin (isatin) scaffold is another privileged structure in drug discovery, frequently investigated for its antitumor properties through mechanisms such as inducing apoptosis in cancer cell lines . Researchers can explore this hybrid molecule as a potential dual-function agent or for structure-activity relationship (SAR) studies aimed at developing novel inhibitors. Key Research Applications: • Anticancer Agent Screening: This compound is designed for in vitro evaluation of anti-proliferative activity against various cancer cell lines. Its structure is analogous to other sulfonamide-derivatized compounds that have demonstrated potent activity against breast cancer MCF-7 and colorectal cancer Caco-2 cells . • Carbonic Anhydrase Inhibition: It serves as a candidate for biochemical assays to determine inhibitory activity (KI values) against a range of human carbonic anhydrase isoforms, including the cytosolic hCA I/II and the tumor-associated hCA IX . • Apoptosis Mechanism Studies: The oxoindoline component suggests potential for activating the intrinsic apoptotic mitochondrial pathway, which can be investigated by analyzing the expression of proteins like Bax, Bcl-2, and caspases 3 and 9 . This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-3-12-4-7-15(8-5-12)23(21,22)19-14-6-9-16-13(10-14)11-17(20)18-16/h4-10,19H,2-3,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGFMLGYXNPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Laboratory-Scale Synthesis

The laboratory-scale synthesis of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide follows a two-step process: (1) preparation of the 2-oxoindolin-5-amine intermediate and (2) sulfonylation with 4-propylbenzenesulfonyl chloride.

Step 1: Synthesis of 2-Oxoindolin-5-Amine

The indoline core is synthesized via cyclization of 5-nitroisatin (indoline-2,3-dione) followed by reduction. Nitration of isatin at the 5-position is achieved using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 5-nitroisatin. Subsequent reduction with sodium dithionite in aqueous ethanol affords 2-oxoindolin-5-amine in 68–72% yield.

Step 2: Sulfonylation Reaction

The amine intermediate is reacted with 4-propylbenzenesulfonyl chloride under basic conditions. A typical procedure involves:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA) or pyridine (1.2–1.5 equivalents)
  • Temperature: Room temperature (25°C) or reflux (40–50°C)
  • Time: 4–6 hours

The reaction is quenched with water, and the product is extracted with DCM, dried over sodium sulfate, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Representative Reaction Conditions Table

Parameter Condition 1 Condition 2
Solvent DCM THF
Base Triethylamine Pyridine
Temperature (°C) 25 40
Yield (%) 75 82
Purity (HPLC) 98.5% 99.1%

Industrial-Scale Production

Industrial methods prioritize scalability and sustainability:

  • Continuous Flow Systems: Automated reactors enhance mixing efficiency and reduce reaction times (2–3 hours).
  • Green Solvents: Ethyl acetate replaces DCM to minimize environmental impact.
  • Catalytic Bases: Recyclable polymer-supported bases reduce waste generation.

Reaction Optimization

Solvent and Base Selection

  • Solvent Polarity: THF improves sulfonyl chloride solubility, increasing reaction rates by 15–20% compared to DCM.
  • Base Strength: Pyridine offers superior acid scavenging, reducing side products (e.g., sulfonic acid formation) by 8–12%.

Temperature and Time

  • Room Temperature: Minimizes decomposition of heat-sensitive intermediates.
  • Reflux Conditions: Accelerate reactions but risk over-sulfonylation; controlled via in-situ monitoring (HPLC).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, NH), 6.78 (d, J = 8.0 Hz, 1H, indoline-H), 6.62 (d, J = 8.0 Hz, 1H, indoline-H), 2.65 (t, J = 7.6 Hz, 2H, CH₂), 1.62–1.55 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 176.5 (C=O), 143.2 (SO₂), 138.7, 132.1, 129.8, 127.4 (Ar-C), 116.3, 112.5 (indoline-C), 37.8 (CH₂), 24.1 (CH₂), 13.6 (CH₃).

Infrared Spectroscopy (IR)

  • Peaks at 1705 cm⁻¹ (C=O), 1350 cm⁻¹, and 1155 cm⁻¹ (S=O stretching).

X-Ray Crystallography

Single-crystal analysis confirms the planar indoline moiety and dihedral angle of 85.3° between the indoline and benzene rings.

Challenges and Troubleshooting

Common Issues

  • Incomplete Sulfonylation: Caused by moisture-sensitive sulfonyl chloride. Solution: Use molecular sieves or anhydrous solvents.
  • Byproduct Formation: Over-sulfonylation or hydrolysis. Solution: Optimize base stoichiometry and reaction time.

Purification Difficulties

  • Column Chromatography: Requires careful fraction collection to separate unreacted amine (Rf = 0.2) from product (Rf = 0.5).

Comparative Analysis of Methods

Aspect Laboratory Method Industrial Method
Reaction Time 4–6 hours 2–3 hours
Solvent DCM/THF Ethyl acetate
Yield 75–82% 85–88%
Environmental Impact Moderate Low

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxindole core or the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxindole derivatives or desulfonylated products.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

  • N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide serves as a versatile building block in organic synthesis. Its distinct functional groups enable the formation of more complex molecular architectures through various chemical reactions such as oxidation, reduction, and substitution.

Coordination Chemistry

  • The compound can act as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties. This application is crucial for developing new materials with specific functionalities.

Biological Applications

Biological Activity

  • Research indicates that this compound exhibits significant biological activities. It has been investigated for its potential antimicrobial, antiviral, and anticancer properties.
Biological Activity Mechanism
AntimicrobialDisruption of bacterial cell wall synthesis
AntiviralInhibition of viral replication processes
AnticancerInduction of apoptosis in cancer cells

Case Study: Anticancer Effects
In a study evaluating the anticancer effects of related compounds, it was found that derivatives similar to this compound inhibited the growth of HepG2 liver cancer cells. The mechanism involved the inhibition of key metabolic enzymes and receptor binding, leading to reduced cell viability at low concentrations.

Medical Applications

Drug Development
this compound is being explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it suitable for designing therapeutic agents aimed at diseases characterized by enzyme dysregulation.

Case Study: Treatment of Muscular Deterioration
A method involving this compound has been documented for treating muscular degradation associated with ventilator use. The administration of the compound showed promise in reducing injury to diaphragm muscle fibers, highlighting its therapeutic potential.

Industrial Applications

Production of Specialty Chemicals
The compound's stability and reactivity make it valuable in the industrial sector for producing specialty chemicals and materials. It can be utilized in developing new polymers and dyes, which are essential for various manufacturing processes.

Industry Application Description
Specialty ChemicalsUsed in the synthesis of novel materials
Polymer ProductionEnhances properties of polymer formulations
Dye ManufacturingActs as a precursor for colorants

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide and analogous compounds:

Compound Name Substituents Synthesis Method Yield Key Biological Findings Reference
This compound (Target) 4-propylbenzenesulfonamide Sulfonylation of 5-amino-2-oxindole Not reported Inferred CA inhibition and anticancer activity based on structural analogues
(3Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) 4-methylbenzenesulfonamide + imidazole Knoevenagel condensation Not reported Induced apoptosis in cancer cells; enhanced binding to CA isoforms via imidazole interaction
(3Z)-N-(2-Oxo-3-((1H-imidazol-5-yl)methylene)indolin-5-yl)methanesulfonamide (16) Methanesulfonamide + imidazole Knoevenagel condensation 45% Lower yield due to steric hindrance; moderate kinase inhibition
1-(4-(Methylthio)phenyl)-3-(2-oxoindolin-5-yl)urea (18) Urea + 4-(methylthio)phenyl Urea coupling 96% High yield; apoptosis induction via p53/MDM2 pathway modulation
N-(5-Chloro-2-morpholin-4-ylphenyl)-4-propylbenzenesulfonamide 4-propylbenzenesulfonamide + morpholine Multi-step alkylation/sulfonylation Not reported Improved solubility and CNS penetration due to morpholine

Key Comparative Insights:

However, FC85’s imidazole moiety may confer stronger CA inhibition via metal coordination .

Synthetic Efficiency: Urea derivatives (e.g., compound 18) achieve higher yields (96%) than sulfonamides synthesized via Knoevenagel condensation (e.g., compound 16: 45%) . This suggests that the target compound’s synthesis may require optimization for scalability.

Biological Specificity :

  • FC85’s imidazole and methyl groups enable dual interactions with CA isoforms and apoptotic proteins, whereas the target compound’s propyl chain may prioritize hydrophobic binding pockets .
  • Morpholine-containing analogues (e.g., ) highlight how heterocyclic substituents can tune solubility and blood-brain barrier penetration .

Research Findings and Implications

  • Carbonic Anhydrase Inhibition: Sulfonamide analogues like FC85 show nanomolar CA inhibitory activity, suggesting the target compound may similarly target CA IX/XII isoforms overexpressed in tumors .

Biological Activity

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-propylbenzenesulfonamide with appropriate indole derivatives. The synthetic pathway often includes steps such as nucleophilic substitution and condensation reactions, which are essential for constructing the indolinone framework.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), have demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of 10.88 ± 0.82 µg/mL against A549 cells, indicating potent growth inhibition .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key targets involved in tumor growth, such as tyrosine kinases. This interaction may disrupt signaling pathways critical for cancer cell proliferation .

Antioxidant Activity

The compound has also shown promising antioxidant properties:

  • DPPH Scavenging Assay : The antioxidant activity was evaluated using the DPPH radical scavenging method, where lower IC50 values indicate higher antioxidant capacity. The synthesized derivatives exhibited IC50 values ranging from 37.23 ± 3.76 µg/mL to lower values in different studies, showcasing their potential as antioxidants .

Summary of Biological Activities

Biological ActivityAssay TypeIC50 Value (µg/mL)Reference
Anticancer (A549 cells)MTT Assay10.88 ± 0.82
AntioxidantDPPH Scavenging37.23 ± 3.76
AntioxidantDPPH Scavenging<50

Case Studies

  • Study on Lung Cancer : A recent investigation focused on the efficacy of this compound against lung cancer cells (A549). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in lung cancer treatment .
  • Antioxidant Mechanisms : Another study explored the antioxidant mechanisms of this compound, revealing that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

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